molecular formula C10H12F3N B13606406 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- CAS No. 1335738-09-4

1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)-

Cat. No.: B13606406
CAS No.: 1335738-09-4
M. Wt: 203.20 g/mol
InChI Key: MBSQCJRYAIIWCP-ZETCQYMHSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- exerts its effects involves interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to receptors, altering their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and stability, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

1335738-09-4

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(2S)-1-[2-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1

InChI Key

MBSQCJRYAIIWCP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1C(F)(F)F)N

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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